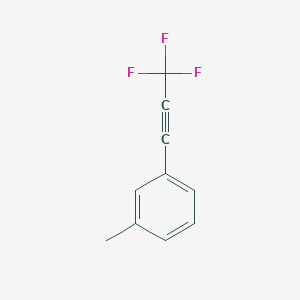

1-Methyl-3-(trifluoroprop-1-YN-1-YL)benzene

Description

Properties

Molecular Formula |

C10H7F3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

1-methyl-3-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C10H7F3/c1-8-3-2-4-9(7-8)5-6-10(11,12)13/h2-4,7H,1H3 |

InChI Key |

AJBHXNAYLCJYOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of a suitable trifluoropropynylating agent with a methyl-substituted benzene derivative. One common method involves the use of trifluoropropynyl bromide and a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(trifluoroprop-1-YN-1-YL)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Formation of trifluoromethylated ketones or carboxylic acids.

Reduction: Formation of trifluoromethylated alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Methyl-3-(trifluoroprop-1-YN-1-YL)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoroprop-1-YN-1-YL)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-methyl-3-(trifluoroprop-1-yn-1-yl)benzene, we compare it structurally and functionally with related aromatic compounds. Key differences in substituents, physicochemical properties, and applications are summarized below.

Table 1: Comparison of this compound with Analogous Compounds

Key Insights:

Electronic Effects : The trifluoropropynyl group in the target compound is more electron-withdrawing than the isopropyl group in 1-methyl-3-(1-methylethyl)-benzene, which may reduce electrophilic substitution reactivity but enhance stability under acidic conditions .

Volatility: Compared to non-fluorinated analogs like 1-methyl-3-propylbenzene (retention index 1093 in ), the trifluoropropynyl group likely lowers volatility due to increased molecular weight and polarizability .

Q & A

Q. What are the most effective synthetic routes for preparing 1-Methyl-3-(trifluoroprop-1-yn-1-yl)benzene, and what challenges are associated with its purification?

- Methodological Answer: The synthesis typically involves coupling a trifluoropropynyl group to a methyl-substituted benzene precursor. A common approach is alkyne metathesis or Sonogashira coupling, using a halogenated benzene derivative (e.g., 3-bromo-1-methylbenzene) and a trifluoropropynyl reagent. For example, Scheme 3.3 in outlines the synthesis of analogous (3,3,3-trifluoroprop-1-yn-1-yl)benzenes via palladium-catalyzed cross-coupling . Challenges include controlling reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) and separating byproducts from the alkyne-functionalized product. Purification often requires column chromatography with non-polar solvents or recrystallization in hexane/ethyl acetate mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer:

- ¹H NMR: The methyl group on the benzene ring appears as a singlet near δ 2.3–2.5 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., meta-substitution may result in a doublet of doublets) .

- ¹⁹F NMR: The CF₃ group resonates as a distinct quartet or singlet between δ -60 to -70 ppm due to coupling with adjacent protons or fluorine atoms .

- IR Spectroscopy: The alkyne (C≡C) stretch appears as a sharp peak near 2100–2260 cm⁻¹, and CF₃ groups show strong absorptions at 1100–1250 cm⁻¹ .

- Mass Spectrometry (MS): The molecular ion peak (M⁺) should match the molecular weight (C₁₀H₇F₃, ~184.16 g/mol), with fragments corresponding to loss of CF₃ (69 Da) or the alkyne moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported stability data for fluorinated alkynyl aromatics like this compound?

- Methodological Answer: Discrepancies in stability studies often arise from variations in experimental conditions (e.g., solvent, temperature, or exposure to light/air). To address this:

- Perform systematic stability assays under controlled atmospheres (e.g., nitrogen vs. air) and track degradation via HPLC or GC-MS .

- Compare kinetic data (e.g., half-life) across different solvents to identify stabilizing/destabilizing media .

- Use computational models (DFT) to predict decomposition pathways and validate with experimental observations .

Q. How do computational methods (e.g., DFT) aid in predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations can:

- Map electron density distribution to identify reactive sites (e.g., electron-deficient CF₃-alkyne regions prone to nucleophilic attack) .

- Simulate reaction intermediates and transition states for alkyne functionalization, guiding catalyst selection (e.g., Pd vs. Cu) .

- Predict spectroscopic parameters (e.g., NMR chemical shifts) for comparison with experimental data, reducing ambiguity in structural assignments .

Q. In what ways can this compound serve as a precursor for fluorinated polymers or bioactive molecules?

- Methodological Answer:

- Polymer Synthesis: The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition) to create conjugated polymers with trifluoromethyl motifs, enhancing thermal stability and optoelectronic properties .

- Pharmaceutical Scaffolds: The CF₃ group improves lipophilicity and metabolic stability. For example, coupling with heterocycles via Suzuki-Miyaura reactions can yield candidates for kinase inhibitors .

- Case Study: demonstrates the use of similar alkynyl benzenes in spirocyclic indoline syntheses, highlighting their versatility in complex molecule assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.